2-(4-ethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an ethoxybenzoyl group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 4-ethoxybenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoyl derivatives.
Scientific Research Applications
2-(4-Ethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoylphenoxy)-1,2,3,4-tetrahydroisoquinoline
- 2-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(4-Bromobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-(4-Ethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C18H19NO2/c1-2-21-17-9-7-15(8-10-17)18(20)19-12-11-14-5-3-4-6-16(14)13-19/h3-10H,2,11-13H2,1H3 |
InChI Key |
JSCIRVQFJPGXLS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.